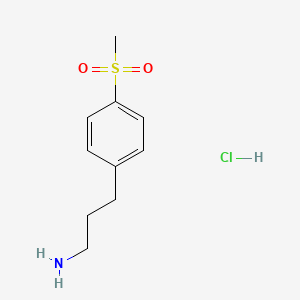
3-(4-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride
Overview
Description
3-(4-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride, commonly known as MSPP, is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. MSPP is a selective serotonin reuptake inhibitor (SSRI) and has been shown to have an impact on the central nervous system.
Scientific Research Applications
Radiolysis of Thiamphenicol
The compound 3-(4-(Methylsulfonyl)phenyl)propan-1-amine is closely related to thiamphenicol, a compound whose radiolysis products have been extensively studied. Research indicates that upon radiolysis, thiamphenicol produces several products, including 4-methylsulfonylbenzoic acid and others. These findings are significant in understanding the radiodegradation process of similar compounds and their potential applications in sterilization and pharmaceutical stability studies (Marciniec et al., 2010).
Polymer Modification
Research demonstrates that compounds related to 3-(4-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride can be effectively used in modifying polymers, such as polyvinyl alcohol/acrylic acid hydrogels. These modifications involve condensation reactions with various amines, leading to polymers with enhanced thermal stability and potential for medical applications due to their antibacterial and antifungal properties (Aly & El-Mohdy, 2015).
Synthesis of Enantiopure Precursors
The synthesis of enantiomerically pure 4-methylsulfonyl-substituted phenylserines, closely related to the compound , is crucial in pharmaceutical chemistry. These compounds serve as precursors for various drugs, highlighting the compound's significance in synthesizing therapeutically relevant molecules (Kaptein et al., 1998).
Anti-Inflammatory and Analgesic Activities
Certain derivatives of 3-(4-(Methylsulfonyl)phenyl)propan-1-amine have been synthesized and evaluated for their analgesic and anti-inflammatory properties. These studies reveal the potential of these compounds in developing new therapeutic agents with reduced side effects, particularly in the context of NSAIDs (Rajashree & Harinath, 2011).
properties
IUPAC Name |
3-(4-methylsulfonylphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S.ClH/c1-14(12,13)10-6-4-9(5-7-10)3-2-8-11;/h4-7H,2-3,8,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGWYXTXSXEHEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-Bromo-3-chloro-5-[chloro(difluoro)methoxy]benzene](/img/structure/B1403847.png)
![2-Chloro-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene](/img/structure/B1403849.png)

![1-Chloro-2-[chloro(difluoro)-methoxy]-4-fluoro-benzene](/img/structure/B1403852.png)
